2-(3-Fluoro-5-hydroxyphenyl)-4-hydroxypyridine
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Overview
Description
2-(3-Fluoro-5-hydroxyphenyl)-4-hydroxypyridine is a pyridinylphenol compound that has garnered significant interest in various fields of research and industry. . This compound is known for its potential therapeutic properties and has been studied for its applications in treating various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-hydroxyphenyl)-4-hydroxypyridine typically involves the reaction of 3-fluoro-5-hydroxyphenylboronic acid with a suitable pyridine derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-hydroxyphenyl)-4-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The hydroxyl and fluoro groups on the phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Fluoro-5-hydroxyphenyl)-4-hydroxypyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic properties in treating diseases such as cancer, Parkinson’s disease, and Alzheimer’s disease.
Industry: Utilized in the development of new materials and drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-hydroxyphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-hydroxyphenylboronic acid: Shares similar structural features but differs in its boronic acid functional group.
5-(3-Fluoro-5-hydroxyphenyl)-2-hydroxypyridine: A closely related compound with similar biological activities.
Uniqueness
2-(3-Fluoro-5-hydroxyphenyl)-4-hydroxypyridine is unique due to its specific combination of fluoro and hydroxyl groups on the phenyl ring and the hydroxypyridine moiety. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(3-fluoro-5-hydroxyphenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-8-3-7(4-10(15)5-8)11-6-9(14)1-2-13-11/h1-6,15H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKLTLLTNBFUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692490 |
Source
|
Record name | 2-(3-Fluoro-5-hydroxyphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262009-56-2 |
Source
|
Record name | 2-(3-Fluoro-5-hydroxyphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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